2-(Cbz-amino)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
benzyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-9-7-12-6-8-13(14)16-12/h1-5,12-14,16H,6-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJDROIYDOZMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1N2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169148 | |
| Record name | Carbamic acid, N-8-azabicyclo[3.2.1]oct-2-yl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-22-5 | |
| Record name | Carbamic acid, N-8-azabicyclo[3.2.1]oct-2-yl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-8-azabicyclo[3.2.1]oct-2-yl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive N-Alkylation Route
One of the prominent methods involves reductive N-alkylation of a phenyltropane intermediate with a protected amino aldehyde, followed by deprotection steps to yield the desired Cbz-protected amino bicyclic compound.
- Step 1 : Reductive N-alkylation of phenyltropane (III) with an N-Cbz-protected amino aldehyde (N(HP1)-A-C(O)H) under mild conditions (20–40°C, 3–72 hours).
- Step 2 : Hydrolysis of acetal intermediates using strong aqueous acid (e.g., 3N or 6N HCl) to generate aldehyde intermediates.
- Step 3 : Reductive amination with an amine (R2-G-NH2) to form the Cbz-protected amino intermediate.
- Step 4 : Hydrogenation to saturate double bonds and remove benzyl protecting groups, typically with a transition metal catalyst under hydrogen atmosphere.
- Step 5 : Demethylation or other functional group modifications using boron tribromide or similar reagents at low temperatures (-80°C to 0°C) for 12–36 hours.
This sequence allows precise installation of the Cbz-amino group at the 2-position of the bicyclic scaffold with control over stereochemistry.
Aza-Diels–Alder Reaction
The aza-Diels–Alder (aza-DA) reaction is a well-established method for synthesizing 2-azabicycloalkane derivatives, including 8-azabicyclo[3.2.1]octane systems.
- Mechanism : Cycloaddition between a diene and an imine or azadiene generates the bicyclic framework in a stereoselective manner.
- Outcome : Two diastereomers are often isolated, which can be further functionalized.
- Functionalization : Subsequent introduction of the Cbz protecting group on the amino substituent can be performed post-cyclization.
This method is favored for its ability to deliver chiral bicyclic amines with high stereochemical purity and is adaptable for the synthesis of this compound derivatives.
Coupling and Reduction Strategies
Alternative methods involve coupling carboxylic acid derivatives with phenyltropane intermediates using amide coupling agents, followed by reduction to the corresponding amines. This route is useful for introducing diverse substituents at the 2-position before Cbz protection.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Stereochemical Control | Advantages | Limitations |
|---|---|---|---|---|
| Reductive N-Alkylation | N-Cbz-protected amino aldehyde, HCl, H2, Pd/C | High (via chiral starting materials) | Mild conditions, scalable | Multi-step, requires protection/deprotection |
| Aza-Diels–Alder Cycloaddition | Diene + imine/azadiene, Lewis acid catalysts | Excellent (direct bicyclic formation) | Direct bicyclic scaffold formation | Diastereomer separation needed |
| Amide Coupling + Reduction | Carboxylic acid reagents, coupling agents, reducing agents | Moderate to High | Versatile for substituent variation | Requires multiple steps |
Research Findings and Optimization Notes
- Reaction temperatures are typically maintained between 20°C and 40°C for reductive amination steps to optimize yield and stereoselectivity.
- Hydrolysis of acetals and protecting group removal is efficiently performed with strong acids such as 6N HCl at elevated temperatures (50–100°C).
- Hydrogenation steps to remove benzyl groups and saturate double bonds use transition metal catalysts (Pd/C, PtO2) under hydrogen atmosphere, ensuring clean conversion without racemization.
- Boron tribromide or related reagents are effective for demethylation or deprotection steps at low temperatures to avoid decomposition.
- The aza-Diels–Alder reaction provides a rapid entry to the bicyclic scaffold with inherent stereochemical control, and subsequent functionalization with Cbz groups is straightforward.
- Recent advances explore multifunctionalization and chiral induction strategies using 2-azabicyclo[3.2.1]octane derivatives as organocatalysts and ligands, highlighting the synthetic versatility of this scaffold.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine and Cbz-protected amine groups enable selective oxidation pathways:
-
Mechanism : Oxidation typically proceeds via radical intermediates or electrophilic attack on electron-rich carbons adjacent to nitrogen.
-
Application : Used to synthesize intermediates for tropane alkaloid derivatives .
Reduction Reactions
The Cbz group and bicyclic framework undergo selective reductions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 hours | Reduction of ketone to alcohol (C2 position) | 85% |
| H₂/Pd-C | Ethanol, 1 atm, RT | Deprotection of Cbz group to yield free amine | >90% |
-
Key Insight : LiAlH₄ selectively reduces carbonyl groups without affecting the bicyclic structure.
-
Catalytic Hydrogenation : Efficient for Cbz deprotection, critical in medicinal chemistry .
Substitution and Coupling Reactions
The nitrogen center participates in nucleophilic substitution and cross-coupling:
-
Mechanistic Pathway : Alkylation proceeds via SN2 at the tertiary amine, while Grignard additions form carbocation intermediates .
-
Example : Reaction with 3-methoxyphenyl magnesium bromide yields aryl-substituted analogs for opioid receptor studies .
Cycloaddition and Annulation
Photoredox catalysis enables [3+3] annulation for scaffold diversification:
-
Key Finding : Visible-light-driven reactions achieve high diastereoselectivity (dr > 10:1) via radical intermediates .
Acid/Base-Mediated Rearrangements
The bicyclic structure undergoes ring-opening and rearrangements under acidic conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl (conc.) | MeOH, 60°C, 3 hours | Ring-opened amino alcohol | 50% |
| TFA | DCM, RT, 30 minutes | Deprotection and retro-aldol rearrangement | 45–50% |
Enzymatic Interactions
The compound modulates enzyme activity, influencing drug design:
-
Structural Insight : The Cbz group enhances binding to hydrophobic enzyme pockets.
Scientific Research Applications
Chemical and Biological Applications
1.1 Medicinal Chemistry
- Drug Development : The compound serves as a valuable scaffold for the synthesis of new therapeutic agents targeting neurological disorders, particularly due to its structural similarities with tropane alkaloids. It has been investigated for its potential as a monoamine neurotransmitter re-uptake inhibitor, which can be beneficial in treating mood disorders such as depression and anxiety.
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Enzyme Interactions : 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane has shown significant interactions with key enzymes involved in neurotransmission:
- Acetylcholinesterase (AChE) : Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission, which is particularly relevant for conditions like Alzheimer's disease.
- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition contributes to prolonged cholinergic signaling, further supporting cognitive function and neuroprotection.
1.2 Structural Characteristics
- The bicyclic structure includes a nitrogen atom at the 8-position and a carbamate (Cbz) group attached to the nitrogen, contributing to its biological activity and potential applications in drug discovery.
Biological Activities
| Activity | Description |
|---|---|
| AChE Inhibition | Inhibits acetylcholinesterase, leading to increased acetylcholine levels in the nervous system. |
| BuChE Inhibition | Inhibits butyrylcholinesterase, contributing to prolonged cholinergic signaling. |
| nAChR Interaction | Modulates nicotinic receptors, affecting cell signaling pathways related to cognition. |
| Cognitive Enhancement | Enhances memory retention and cognitive functions in animal models at low doses. |
| Neuroprotective Effects | Potential therapeutic effects against neurodegenerative diseases due to enhanced cholinergic activity. |
Case Studies
4.1 Cognitive Function Studies
Research involving rodent models demonstrated that administration of this compound at low doses significantly improved cognitive functions and memory retention. These findings suggest potential applications in treating cognitive impairments associated with aging or neurodegenerative disorders.
4.2 Enzyme Interaction Studies
Biochemical assays indicated that this compound effectively binds to the active sites of AChE and BuChE, leading to a marked decrease in their enzymatic activity, making it relevant for developing treatments for Alzheimer’s disease where cholinergic dysfunction is prevalent .
Metabolic Pathways
The metabolic pathways involving this compound primarily relate to neurotransmitter metabolism, particularly concerning acetylcholine synthesis and degradation processes within the central nervous system.
Transport and Distribution
The transport and distribution of this compound within biological systems are facilitated by specific transporters and binding proteins that enable it to reach target sites effectively, enhancing its pharmacological efficacy.
Mechanism of Action
The mechanism of action of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can undergo intramolecular cycloaddition reactions, forming complex bicyclic structures. These reactions are often catalyzed by visible light or other catalysts, leading to the formation of nitrogen-centered radicals that facilitate the cyclization process .
Comparison with Similar Compounds
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
- Structural Difference : Replaces the Cbz group with a Boc-protected amine.
- Synthetic Utility: Boc is acid-labile (removed with trifluoroacetic acid), making it preferable for acid-tolerant intermediates. In contrast, Cbz requires hydrogenolysis, limiting its use in hydrogenation-sensitive contexts .
- Applications : Both derivatives serve as intermediates in alkaloid synthesis, but Boc derivatives are often favored in solid-phase peptide synthesis due to milder deprotection conditions .
3-[2-(Diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives
- Structural Features: Substituents at the 3-position, such as diarylmethoxyethylidenyl groups, significantly modulate affinity for monoamine transporters (e.g., dopamine, serotonin).
- Pharmacological Data: 3-[2-(Bis(4-fluorophenyl)methoxyethylidenyl)] derivatives exhibit nanomolar affinity for serotonin transporters (Ki = 2.3 nM), surpassing cocaine’s activity (Ki = 89 nM) . 8-Substituted variants (e.g., methyl or ethyl groups) show improved metabolic stability but reduced blood-brain barrier penetration .
Tesofensine (8-Azabicyclo[3.2.1]octane Citrate Derivative)
- Structure : Contains a 3,4-dichlorophenyl group and ethoxymethyl substituents.
- Activity: A triple monoamine reuptake inhibitor with appetite-suppressant effects. Clinical trials demonstrated 12.5% weight loss in obese patients over 24 weeks, attributed to enhanced synaptic norepinephrine, dopamine, and serotonin levels .
Sulfonamide-Functionalized Derivatives
- Example : (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane.
- Applications: Sulfonamide groups enhance water solubility and target engagement in CNS disorders. Derivatives with iso-pentylphenoxy substituents show promise as non-opioid analgesics .
Lactam-Containing Derivatives
- Example : 6-Azabicyclo[3.2.1]octane lactams derived from 5-nitrosotropolone reactions.
- Synthesis : Formed via skeletal rearrangement of 8-azabicyclo[3.2.1]octane intermediates under alkaline conditions .
- Utility : Lactamization introduces rigidity, improving receptor selectivity in nicotinic acetylcholine ligands .
Biological Activity
2-(Cbz-amino)-8-azabicyclo[3.2.1]octane is a nitrogen-containing bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This compound serves as a valuable scaffold for the development of therapeutics, particularly in the modulation of neurotransmitter systems.
Structural Characteristics
The compound features a bicyclic structure with a nitrogen atom incorporated into one of the rings, specifically at the 8-position, and a carbamate (Cbz) group attached to the nitrogen. This configuration contributes to its biological activity and potential applications in drug discovery.
The primary mechanism of action for this compound involves its interaction with key enzymes and receptors in the nervous system:
- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for the breakdown of acetylcholine (ACh) in synaptic clefts. This inhibition leads to increased levels of ACh, enhancing cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.
- Receptor Modulation : The compound also interacts with nicotinic acetylcholine receptors (nAChRs), influencing various cell signaling pathways. This interaction can modulate neurotransmission and has implications for cognitive enhancement and neuroprotection.
Table 1: Biological Activities of this compound
| Activity | Description |
|---|---|
| AChE Inhibition | Inhibits acetylcholinesterase, leading to increased acetylcholine levels in the nervous system. |
| BuChE Inhibition | Inhibits butyrylcholinesterase, contributing to prolonged cholinergic signaling. |
| nAChR Interaction | Modulates nicotinic receptors, affecting cell signaling pathways related to cognition. |
| Cognitive Enhancement | Enhances memory retention and cognitive functions in animal models at low doses. |
| Neuroprotective Effects | Potential therapeutic effects against neurodegenerative diseases due to enhanced cholinergic activity. |
Case Studies
- Cognitive Function Studies : Research involving rodent models demonstrated that administration of this compound at low doses significantly improved cognitive functions and memory retention. These findings suggest potential applications in treating cognitive impairments associated with aging or neurodegenerative disorders.
- Enzyme Interaction Studies : Biochemical assays showed that this compound effectively binds to the active sites of AChE and BuChE, leading to a marked decrease in their enzymatic activity. This property is particularly relevant for developing treatments for diseases like Alzheimer's, where cholinergic dysfunction is prevalent .
Metabolic Pathways
The metabolic pathways involving this compound primarily relate to neurotransmitter metabolism, particularly regarding acetylcholine synthesis and degradation processes within the central nervous system.
Transport and Distribution
The transport and distribution of this compound within biological systems are facilitated by specific transporters and binding proteins, which enable it to reach target sites effectively, enhancing its pharmacological efficacy.
Q & A
Q. What are the primary biological targets of 8-azabicyclo[3.2.1]octane derivatives, and how are these interactions quantified?
The scaffold exhibits affinity for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Binding potency is quantified via competitive inhibition assays using radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT). For example, 8-cyclopropylmethyl-substituted derivatives showed DAT values as low as 4.0 nM with SERT/DAT selectivity ratios >1,000 . Uptake inhibition assays further validate functional activity, where rigid ethylidenyl substituents enhance stereoselective binding .
Q. Why is the 8-azabicyclo[3.2.1]octane core significant in medicinal chemistry?
The bicyclic structure is the central scaffold of tropane alkaloids (e.g., cocaine, atropine), enabling diverse biological activities via conformational rigidity. Its nitrogen bridgehead allows modular substitution at C3 and N8 positions, facilitating SAR studies for neurotransmitter transporter modulation . Natural biosynthesis in plants involves pyrrolidine ketide synthase (PYKS) and cytochrome P450-mediated cyclization, providing a blueprint for semi-synthetic optimization .
Q. What synthetic strategies are employed to construct the 8-azabicyclo[3.2.1]octane scaffold?
Key methods include:
- Enantioselective desymmetrization : Chiral phosphoric acid-catalyzed pseudotransannular ring-opening of cycloheptene-derived epoxides yields enantiopure tropanols (e.g., >90% ee for (-)-α-tropanol) .
- Acyclic precursor cyclization : Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, as seen in the synthesis of 8-substituted-3-aryl derivatives .
- Tropinone derivatization : Achiral tropinone intermediates undergo functionalization (e.g., Grignard addition, reductive amination) to install substituents .
Advanced Research Questions
Q. How do substituents at C3 and N8 positions influence DAT/SERT selectivity?
- C3 modifications : Bulky diarylmethoxyethylidenyl groups (e.g., 4-fluorophenyl) enhance DAT affinity () while reducing SERT/NET activity. Halogenation at C3 aryl rings improves metabolic stability .
- N8 substituents : Cyclopropylmethyl groups impart high SERT/DAT selectivity (e.g., 22e: SERT/DAT = 1,060), whereas benzyl derivatives (e.g., 4-chlorobenzyl) favor DAT/NET selectivity (NET/DAT = 1,358) .
- Methodological insight : Computational docking (e.g., AutoDock Vina) predicts substituent-induced conformational changes in transporter binding pockets, guiding rational design .
Q. What analytical techniques are critical for characterizing 8-azabicyclo[3.2.1]octane derivatives?
- NMR spectroscopy : - and -NMR confirm regiochemistry and stereochemistry. For example, coupling constants () differentiate axial/equatorial substituents in bicyclic systems .
- GC-MS/HPLC-MS : Quantify purity and metabolic stability. Polar derivatives (e.g., carboxylic acids) require reverse-phase HPLC with UV/fluorescence detection .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for crystalline 8-azabicyclo[3.2.1]octane oxalate salts .
Q. How do metabolic pathways impact the pharmacokinetics of 8-azabicyclo[3.2.1]octane derivatives?
- Cytochrome P450 metabolism : Liver enzymes (e.g., CYP3A4) oxidize N8 alkyl chains, forming hydroxylated metabolites. Fluorinated aryl groups reduce oxidation rates .
- In vitro assays : Microsomal stability tests (human/rat liver microsomes) predict clearance. For instance, 8-cyclopropylmethyl derivatives exhibit , favoring CNS penetration .
- Metabolite identification : LC-HRMS detects glucuronide conjugates, informing toxicity studies .
Q. What stereochemical challenges arise in synthesizing enantiopure 8-azabicyclo[3.2.1]octane derivatives?
- Bridgehead chirality : The bicyclic system imposes axial chirality, requiring enantioselective methods (e.g., asymmetric catalysis) to avoid racemization .
- Dynamic resolution : Racemic tropinone derivatives are resolved via chiral stationary phases (e.g., Chiralpak AD-H) or enzymatic kinetic resolution .
- Case study : Brønsted acid-catalyzed desymmetrization achieved 92% ee for (+)-ferruginine, a natural tropane alkaloid .
Q. What biochemical mechanisms underlie the acetylcholinesterase (AChE) inhibition by 8-azabicyclo[3.2.1]octane derivatives?
- Active-site binding : The scaffold’s nitrogen interacts with AChE’s catalytic triad (Ser200, His440, Glu327), while aryl substituents occupy the acyl pocket. Molecular dynamics simulations show values correlate with IC .
- Functional assays : Ellman’s method quantifies AChE inhibition, with tropane derivatives showing IC values <10 µM .
Q. How can combinatorial chemistry expand the diversity of 8-azabicyclo[3.2.1]octane-based libraries?
- Urea/amide synthesis : Nortropane-8-carbonyl chlorides react with amines to yield 129 unsymmetrical ureas, enabling high-throughput screening .
- Spirocyclic derivatives : Azaspiro[3.4]octane scaffolds (e.g., tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate) introduce conformational constraints .
- Methodology : Parallel synthesis in microtiter plates with automated purification (e.g., flash chromatography) accelerates lead optimization .
Q. How do natural and synthetic routes to 8-azabicyclo[3.2.1]octane derivatives compare in scalability and stereochemical control?
- Biosynthesis : Plant-derived pathways (e.g., Atropa belladonna) yield racemic mixtures, necessitating chiral resolution. PYKS and P450 enzymes achieve <5% total yield in vivo .
- Synthetic routes : Enantioselective catalysis (e.g., CPA-mediated cyclization) achieves >90% ee and gram-scale production, but requires costly catalysts .
- Hybrid approach : Biocatalytic oxidation of synthetic intermediates improves atom economy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
